molecular formula C10H12O3 B147150 3-(4-Methylphenoxy)propanoic acid CAS No. 25173-37-9

3-(4-Methylphenoxy)propanoic acid

Cat. No. B147150
CAS RN: 25173-37-9
M. Wt: 180.2 g/mol
InChI Key: GNPISAHACGIXLZ-UHFFFAOYSA-N
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Description

The compound "3-(4-Methylphenoxy)propanoic acid" is not directly mentioned in the provided papers. However, the papers discuss various analogs and derivatives of propanoic acid, which can provide insights into the chemical behavior and synthesis of related compounds. For instance, the synthesis of 3-(2-aminocarbonylphenyl)propanoic acid analogs and 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid are discussed, which are structurally related to the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, such as the condensation of different phenolic and carboxylic acid derivatives. For example, the synthesis of 3-(2-aminocarbonylphenyl)propanoic acid analogs and the improvement of the synthesis process for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate provide insights into the methodologies that could potentially be applied to synthesize "3-(4-Methylphenoxy)propanoic acid".

Molecular Structure Analysis

The molecular structure of compounds similar to "3-(4-Methylphenoxy)propanoic acid" can be determined using techniques such as X-ray crystallography, as seen in the study of 2-acetoxy-3-(3,4-diacetoxyphenyl) propanoic acid . Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are also used to elucidate the structure of synthesized compounds, such as in the case of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid .

Chemical Reactions Analysis

The papers describe various chemical reactions involving propanoic acid derivatives. For instance, the reaction of methyl threo-2-acetoxy-3-chloro-3-(4-methoxyphenyl)propanoate with 3,5-dimethoxyphenol and the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid demonstrate the reactivity of these compounds under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of propanoic acid derivatives can be inferred from studies such as the thermal analysis of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid and the improvement of the yield and melting point of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate . These studies provide information on the stability, melting points, and thermal behavior of the compounds, which are important for understanding the properties of "3-(4-Methylphenoxy)propanoic acid".

Scientific Research Applications

1. Environmental Analysis

A study by Nuhu et al. (2012) developed a sensitive method for determining phenoxy herbicides like 4-chloro-2-methylphenoxy acetic acid and 4-chloro-2-methylphenoxy propanoic acid in water. This method, using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis, enables the detection of these compounds even at low concentrations in environmental samples such as seawater and tap water (Nuhu et al., 2012).

2. Phytochemistry

Ren et al. (2021) identified new phenolic compounds, including derivatives of 3-(4-Methylphenoxy)propanoic acid, from the leaves of Eucommia ulmoides Oliv. These compounds were examined for their anti-inflammatory activities, enriching the chemical knowledge of Eucommia ulmoides Oliv. and providing insights for further research into its anti-inflammatory effects (Ren et al., 2021).

3. Material Science

In a study by Trejo-Machin et al. (2017), phloretic acid (a derivative of 3-(4-Methylphenoxy)propanoic acid) was used to enhance the reactivity of molecules towards benzoxazine ring formation. This study shows the potential of renewable phloretic acid as an alternative to phenol for providing specific properties of benzoxazine to aliphatic compounds in material science applications (Trejo-Machin et al., 2017).

4. Chiral Analysis

He et al. (2005) investigated the absolute configurations of chiral herbicides including (+)-2-(4-chloro-2-methylphenoxy) propanoic acid using vibrational circular dichroism. This study provided insights into the stereospecific properties of these herbicides, which is crucial for understanding their biological activities (He et al., 2005).

Safety And Hazards

The United States Environmental Protection Agency has classified Mecoprop, a related compound, as toxicity class III - slightly toxic . For 3-(4-Methylphenoxy)propanoic acid, specific safety and hazard information is not provided in the search results. For detailed safety information, it is recommended to refer to its Material Safety Data Sheet (MSDS) or other safety databases.

properties

IUPAC Name

3-(4-methylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-8-2-4-9(5-3-8)13-7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPISAHACGIXLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90948028
Record name 3-(4-Methylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90948028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylphenoxy)propanoic acid

CAS RN

25173-37-9
Record name 25173-37-9
Source DTP/NCI
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Record name 3-(4-Methylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90948028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-methylphenoxy)propanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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